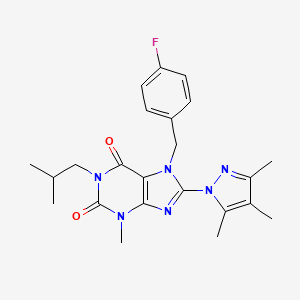

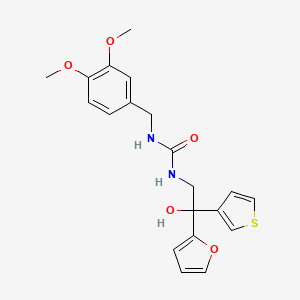

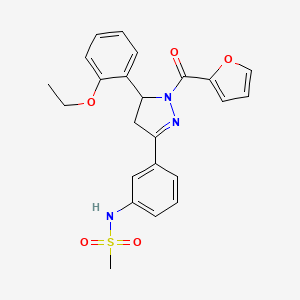

![molecular formula C11H13N3S B2538170 2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole CAS No. 872696-00-9](/img/structure/B2538170.png)

2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole" is a derivative of hydrazinyl-thiazole, which is a class of compounds that have been synthesized and studied for various biological activities. These compounds are characterized by the presence of a hydrazine group attached to a thiazole ring, which is further fused to other ring structures, such as naphthalene in the case of the compound .

Synthesis Analysis

The synthesis of hydrazinyl-thiazole derivatives often involves the reaction of thiosemicarbazones with cyclization reagents to form the thiazole ring. For example, aromatic or heterocyclic aromatic aldehyde thiosemicarbazones can be reacted with ethyl 2-chloroacetoacetate or 2-bromoacetophenone to obtain various hydrazino-thiazole derivatives . The synthesis of related compounds, such as 2-aryl-5-hydrazino-1,3,4-thiadiazoles, has been reported to involve the use of substituted phenyl rings, which influence the activity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of hydrazinyl-thiazole derivatives is characterized by the presence of a thiazole ring, which can be confirmed by spectral data such as Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1HNMR) spectroscopy . The ORTEP drawings of certain compounds provide strong evidence of the structure of these derivatives, confirming the presence of the thiazole moiety .

Chemical Reactions Analysis

Hydrazinyl-thiazole derivatives can undergo various chemical reactions, including cyclization and condensation reactions. For instance, the reaction of 2-hydrazino[1,8-de][1,3]thiazine with sodium nitrite in acetic acid solution under cooling can afford a tetrazolo[5,1-b][1,3]thiazine derivative . These compounds can also react with various drugs to obtain polymers with potential antibacterial and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinyl-thiazole derivatives are influenced by their molecular structure. These compounds have shown significant biological activities, such as antihypertensive , cytotoxic , antihyperglycemic , and antioxidant activities . The antioxidant potential of these compounds can be evaluated by spectrophotometric methods and electron paramagnetic resonance (EPR) spectroscopy . The antihyperglycemic activity of related compounds has been evaluated using models like Streptozotocin (STZ) and Sucrose-loaded (SLM) .

Scientific Research Applications

Therapeutic Applications of Thiazole Derivatives

Anticancer and Anti-infective Potential : Thiazole derivatives have been identified for their significant anticancer and anti-infective properties, with various patents filed highlighting their potential in these areas. Thiazole-based compounds have shown activity against a variety of cancer cell lines and infectious agents, suggesting their potential as leads in drug discovery for these diseases (Sharma et al., 2019).

Antioxidant and Anti-inflammatory Agents : Some novel benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities. These derivatives have shown potential in in vitro studies, indicating the relevance of the thiazole scaffold in designing new therapeutic agents with reduced side effects (Raut et al., 2020).

Antibacterial Activity : Thiazole and its derivatives have been reviewed for their significant antibacterial activity against various bacteria and pathogens. This review emphasizes the importance of thiazole compounds in the development of new antibacterial agents, highlighting their potential role in addressing antibiotic resistance (Mohanty et al., 2021).

properties

IUPAC Name |

6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-14-11-13-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h5-6H,1-4,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFGOYKTQURYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2N=C(S3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

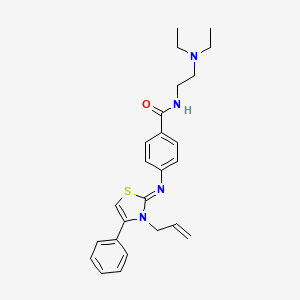

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)

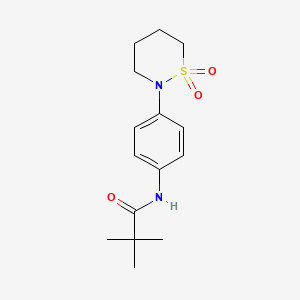

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)

![tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2538098.png)

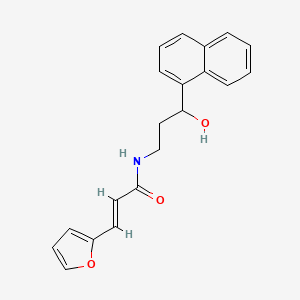

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)

![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)